Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride
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Overview
Description
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The reaction was catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), a new-generation solid catalyst with outstanding activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCC1=NNC2=C1CNCC2.Cl
. The InChI key for this compound is VWVKLDKGIVSWEU-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid . It has a high GI absorption and is a P-gp substrate . It has a molar refractivity of 60.98 and a topological polar surface area (TPSA) of 67.01 Ų . It is very soluble, with a solubility of 2.53 mg/ml .Scientific Research Applications
Synthesis of Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to synthesize various alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds, upon cyclization, yield condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and pyrano[4,3-c]pyridin-4-ones, demonstrating the role of Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride in complex heterocyclic synthesis (Arbačiauskienė et al., 2011).
X-ray Powder Diffraction Analysis
The compound has been crucial in studying the structure of intermediates in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data provided valuable insights into its crystal structure and purity (Wang et al., 2017).
Novel Heterocyclic Synthesis
It has been used in the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This process is instrumental in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, has been used for selective cyclocondensation to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, underlining the importance of such compounds in selective organic syntheses (Lebedˈ et al., 2012).
Transformation into Tetracyclic Systems
The compound's derivatives have been observed to form unexpected tetracyclic systems under certain conditions, showing its potential in the synthesis of complex molecular structures (Harb et al., 1989).
Fluorescent Pyrazolo[1,5-a]pyridines Synthesis
The compound plays a role in synthesizing fluorescent pyrazolo[1,5-a]pyridines, indicating its application in developing novel fluorophores (Yan et al., 2018).
Antibacterial Activity
Unexpected transformations of derivatives of this compound have shown weak antibacterial activity, revealing its potential in medicinal chemistry (Anusevičius et al., 2014).
Antiviral Activity
Derivatives synthesized from the compound exhibited antiviral activity against viruses like Herpes simplex, indicating its relevance in antiviral drug development (Bernardino et al., 2007).
Safety and Hazards
Future Directions
The compound is part of a collection of unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various fields of research. Pyrazolo[4,3-c]pyridine derivatives, in general, are often studied for their potential bioactive properties , indicating possible future directions in pharmaceutical and medicinal chemistry research.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit enzymatic inhibitory activity
Result of Action
Compounds with similar structures have shown antiproliferative activity , suggesting potential applications in cancer treatment.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;;/h10H,2-5H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWOUJITQASACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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